3-(Piperazin-1-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-(Piperazin-1-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that contains both piperazine and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidine-3-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
3-(Piperazin-1-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound act as dopamine and serotonin antagonists, which are crucial in the treatment of psychiatric disorders . The compound may also interact with microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits similar biological activities.
3-(Piperazin-1-yl)propan-2-ol: Known for its antibacterial properties and potential use in developing new bactericides.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Used as an anti-tubercular agent.
Uniqueness
3-(Piperazin-1-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of piperazine and pyrrolidine moieties, which confer distinct biological activities and synthetic versatility. Its ability to act as a dopamine and serotonin antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H18N4O |
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Molecular Weight |
198.27 g/mol |
IUPAC Name |
3-piperazin-1-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H18N4O/c10-8(14)9(1-2-12-7-9)13-5-3-11-4-6-13/h11-12H,1-7H2,(H2,10,14) |
InChI Key |
ZQGLXSABKYRZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
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